Methyl 2,4-dihydroxy-3-nitrobenzoate
Description
Methyl 2,4-dihydroxy-3-nitrobenzoate is a benzoic acid derivative characterized by a methyl ester group, hydroxyl groups at positions 2 and 4, and a nitro group at position 3 on the aromatic ring. Its molecular formula is C₈H₇NO₆, with a molecular weight of 213.14 g/mol. The compound’s structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl and nitro groups, and increased lipophilicity from the methyl ester compared to its carboxylic acid analogs.
Properties
CAS No. |
956105-56-9 |
|---|---|
Molecular Formula |
C8H7NO6 |
Molecular Weight |
213.14 g/mol |
IUPAC Name |
methyl 2,4-dihydroxy-3-nitrobenzoate |
InChI |
InChI=1S/C8H7NO6/c1-15-8(12)4-2-3-5(10)6(7(4)11)9(13)14/h2-3,10-11H,1H3 |
InChI Key |
MGISJTNDNGBQKQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])O |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)O)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The following table summarizes key structural and functional differences between Methyl 2,4-dihydroxy-3-nitrobenzoate and its closest analogs, as identified in chemical databases and synthesis studies ():
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Functional Groups | Key Properties |
|---|---|---|---|---|---|---|
| This compound | - | C₈H₇NO₆ | 213.14 | 2-OH, 4-OH, 3-NO₂, COOCH₃ | Hydroxyl, nitro, methyl ester | High polarity, acidic hydroxyl groups |
| 2,4-Dihydroxy-5-nitrobenzoic acid | 13722-96-8 | C₇H₅NO₆ | 199.12 | 2-OH, 4-OH, 5-NO₂, COOH | Hydroxyl, nitro, carboxylic acid | Higher water solubility, strong acidity |
| Methyl 2-hydroxy-6-nitrobenzoate | 1261504-50-0 | C₈H₇NO₅ | 197.14 | 2-OH, 6-NO₂, COOCH₃ | Hydroxyl, nitro, methyl ester | Reduced acidity (isolated hydroxyl) |
| Methyl 5-bromo-2-hydroxy-3-nitrobenzoate | 91983-31-2 | C₈H₆BrNO₅ | 276.04 | 2-OH, 3-NO₂, 5-Br, COOCH₃ | Hydroxyl, nitro, bromine, methyl ester | Heavy atom effect, potential halogen bonding |
| Methyl 2-methoxy-6-nitrobenzoate | 77901-52-1 | C₉H₉NO₅ | 211.17 | 2-OCH₃, 6-NO₂, COOCH₃ | Methoxy, nitro, methyl ester | Lower acidity, increased stability |
Structural and Functional Differences
Substituent Positions and Electronic Effects
- Nitro Group Position : The nitro group at position 3 in the target compound exerts a strong electron-withdrawing effect on adjacent hydroxyl groups, increasing their acidity compared to analogs like Methyl 2-hydroxy-6-nitrobenzoate (nitro at position 6) .
- Methoxy vs.
Functional Group Impact
- Carboxylic Acid vs. Methyl Ester : 2,4-Dihydroxy-5-nitrobenzoic acid (CAS 13722-96-8) lacks the methyl ester, resulting in higher water solubility and stronger acidity (pKa ~2.5–3.0) compared to the target compound .
- Bromine Substitution : Methyl 5-bromo-2-hydroxy-3-nitrobenzoate (CAS 91983-31-2) introduces bromine at position 5, increasing molecular weight by ~30% and enabling halogen-bonding interactions in supramolecular chemistry .
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